molecular formula C21H19ClN2O5S2 B2934028 methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941979-23-3

methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2934028
CAS No.: 941979-23-3
M. Wt: 478.96
InChI Key: PIGJQUUFNNHSJF-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . The specific mechanism of action would depend on the target of the compound and its interaction with biological molecules .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds, such as Methyl 3-amino-2-thiophenecarboxylate, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions One common approach is to start with the thiophene ring and introduce the carboxylate group through esterificationThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(2-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S2/c1-14-5-3-4-6-17(14)23-19(25)13-24(16-9-7-15(22)8-10-16)31(27,28)18-11-12-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGJQUUFNNHSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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